Dioctadécanoate de 3-chloropropane-1,2-diyle

Vue d'ensemble

Description

rac-1,2-Distearoyl-3-chloropropanediol is a versatile chemical compound with a wide range of applications in various scientific fields. It is known for its unique properties and is used in pharmaceuticals, materials science, and organic chemistry.

Applications De Recherche Scientifique

rac-1,2-Distearoyl-3-chloropropanediol has numerous scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential effects on biological systems and its role in biochemical pathways.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.

Industry: It is used in the production of specialty chemicals and materials, including surfactants and lubricants.

Mécanisme D'action

Target of Action

It is known that this compound is a type of 3-chloropropane-1,2-diol ester (3-mcpde), which are food processing contaminants commonly found in a variety of food products as well as refined vegetable oils and fat .

Mode of Action

It is known that 3-mcpdes, to which this compound belongs, are potential carcinogens and have been shown to affect kidney function and male fertility .

Action Environment

It is known that the formation of contaminants like 3-mcpdes is linked to the precursors’ content from previous agriculture and refining practices .

Méthodes De Préparation

The synthesis of rac-1,2-Distearoyl-3-chloropropanediol involves several steps. One common method is the esterification of 3-chloropropane-1,2-diol with octadecanoic acid. This reaction typically requires a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. Industrial production methods often involve the use of high-performance liquid chromatography (HPLC) for purification .

Analyse Des Réactions Chimiques

rac-1,2-Distearoyl-3-chloropropanediol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the chlorine atom is replaced by other nucleophiles like hydroxide ions or amines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Comparaison Avec Des Composés Similaires

rac-1,2-Distearoyl-3-chloropropanediol can be compared with other similar compounds, such as:

3-Chloropropane-1,2-diol: A related compound with similar chemical properties but different applications.

Octadecanoic acid esters: These compounds share the octadecanoic acid moiety but differ in their functional groups and reactivity.

The uniqueness of rac-1,2-Distearoyl-3-chloropropanediol lies in its specific combination of functional groups, which imparts distinct chemical and physical properties.

Activité Biologique

rac-1,2-Distearoyl-3-chloropropanediol is a synthetic compound that has garnered attention in various fields of biological research. This compound is primarily studied for its potential applications in drug delivery, food safety, and as a biochemical reagent in life sciences. Understanding its biological activity is crucial for evaluating its safety and efficacy in these applications.

Chemical Structure and Properties

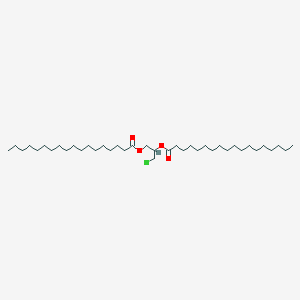

rac-1,2-Distearoyl-3-chloropropanediol is an ester derivative of chloropropanediol, characterized by two stearoyl groups attached to the glycerol backbone. Its molecular formula is CHClO, and it has a molecular weight of approximately 634. This compound exhibits amphiphilic properties, making it suitable for use in emulsions and liposomal formulations.

| Property | Value |

|---|---|

| Molecular Formula | CHClO |

| Molecular Weight | 634 g/mol |

| Solubility | Soluble in organic solvents |

| Appearance | White to off-white powder |

The biological activity of rac-1,2-distearoyl-3-chloropropanediol is primarily linked to its interactions with cellular membranes and its potential role as a carrier for drug delivery. Studies have indicated that this compound can enhance the uptake of lipophilic drugs into cells, potentially improving their therapeutic efficacy.

Cellular Uptake Studies

Research has demonstrated that rac-1,2-distearoyl-3-chloropropanediol can facilitate the uptake of certain lipids and drugs in various cell lines. For instance, in HepG2 cells (a human liver cancer cell line), the presence of this compound significantly increased the uptake of lipid-based formulations compared to controls . This suggests its potential utility in enhancing drug bioavailability.

Toxicity and Safety Profiles

While rac-1,2-distearoyl-3-chloropropanediol shows promise in drug delivery applications, it is essential to assess its toxicity. Preliminary studies indicate that at certain concentrations, this compound does not exhibit significant cytotoxic effects on mammalian cell lines . However, further studies are needed to establish a comprehensive safety profile.

Table 2: Summary of Toxicity Studies

| Study Type | Findings |

|---|---|

| In vitro cytotoxicity | No significant cytotoxicity observed at low concentrations |

| In vivo toxicity | Further studies required |

Application in Food Safety

A notable application of rac-1,2-distearoyl-3-chloropropanediol is in food safety, particularly concerning the detection and quantification of harmful contaminants like 3-monochloropropane-1,2-diol (3-MCPD). Analytical methods utilizing this compound have been developed to ensure compliance with safety regulations in food products .

Research Findings

In one study focused on the analysis of food products, rac-1,2-distearoyl-3-chloropropanediol was used as an internal standard to quantify levels of MCPD esters. The results indicated effective recovery rates and precision in measuring contaminant levels across various food matrices . This application highlights the compound's significance beyond pharmacological uses.

Propriétés

IUPAC Name |

(3-chloro-2-octadecanoyloxypropyl) octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H75ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37H,3-36H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLTQZUQMHKFAHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H75ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40291955 | |

| Record name | 3-chloropropane-1,2-diyl dioctadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40291955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

643.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72468-92-9 | |

| Record name | NSC79288 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79288 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-chloropropane-1,2-diyl dioctadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40291955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.